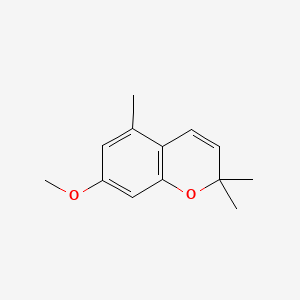

2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl-

Description

Properties

CAS No. |

70442-00-1 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

7-methoxy-2,2,5-trimethylchromene |

InChI |

InChI=1S/C13H16O2/c1-9-7-10(14-4)8-12-11(9)5-6-13(2,3)15-12/h5-8H,1-4H3 |

InChI Key |

RSXVUXUKWOQYJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC(O2)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Substitution on Chroman Derivatives

A common approach involves starting from 2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene derivatives, which are structurally related to benzopyrans. For example, methyl-6-(benzyloxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carboxylate was prepared by reacting the corresponding chromene with potassium carbonate and benzyl bromide in dimethylformamide at 0°C, followed by stirring at room temperature overnight. The product was isolated by filtration and washing, yielding 81.67% of the substituted chromene.

This method can be adapted for introducing a methoxy group at the 7-position by using appropriate methoxy-substituted benzyl halides or by methylation of hydroxy precursors.

Diels-Alder Cycloaddition Followed by Functional Group Modification

An alternative synthetic route involves a Diels-Alder reaction to form the benzopyran ring system. For instance, a Lewis acid-promoted Diels-Alder reaction between isoprene and methyl coumalate yielded functionalized AB ring systems of benzopyran derivatives. Boron triacetate was found to be the optimal Lewis acid catalyst, providing better yields and selectivity compared to aluminum chloride or tin tetrachloride. Subsequent transformations included reduction and functional group manipulations to install methyl and methoxy substituents at desired positions.

Comparative Table of Key Preparation Methods

Research Findings and Analysis

- The alkylation of chroman derivatives is a straightforward method for introducing methoxy groups at the 7-position, using benzyl or methoxybenzyl halides under basic conditions.

- The Diels-Alder approach provides a powerful synthetic tool for constructing the benzopyran core with precise substitution patterns, particularly useful for complex trimethyl substitution at positions 2 and 5.

- The use of boron triacetate as a Lewis acid catalyst enhances selectivity and yield in cycloaddition steps compared to other Lewis acids, indicating its suitability for preparing highly substituted benzopyrans.

- The alkylation and reduction sequence involving p-methoxybenzyl chloride and borane reagents allows for selective functionalization and subsequent transformation to benzopyran derivatives with methoxy substitution.

- Yields reported across these methods are generally high (above 80% in key steps), indicating robust and reproducible protocols.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich benzene ring facilitates electrophilic attacks at specific positions:

-

Nitration : Directed by the methoxy group (strong activating, -OCH₃), substitution occurs at the para position (C-8) relative to methoxy.

Conditions : HNO₃/H₂SO₄ at 0–5°C → 8-nitro derivative. -

Halogenation : Bromination or chlorination occurs at C-6 (ortho to methoxy).

Reagents : Br₂ in CHCl₃ or Cl₂ in acetic acid .

Table 1: Aromatic Substitution Reactions

| Position | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| C-6 | Bromination | Br₂ (1 equiv), CHCl₃, RT | 6-Bromo-7-methoxy derivative |

| C-8 | Nitration | HNO₃/H₂SO₄, 0°C | 8-Nitro derivative |

Functionalization of the Methoxy Group

The 7-methoxy group undergoes demethylation or alkylation:

-

Demethylation :

Conditions : HBr (48%), reflux → 7-hydroxy derivative . -

Alkylation :

Reagents : Alkyl halides (e.g., CH₃I) with K₂CO₃ in DMF → 7-alkoxy analogs .

Oxidation and Reduction Pathways

-

Methyl Group Oxidation :

The 2,2,5-trimethyl groups resist mild oxidation but undergo partial oxidation with strong agents:

Conditions : KMnO₄/H₂SO₄ → 5-carboxylic acid derivative (low yield due to steric hindrance). -

Pyran Ring Reduction :

Catalytic Hydrogenation : H₂/Pd-C in ethanol → tetrahydrobenzopyran (saturated ring).

Table 2: Redox Reactions

| Target Site | Reaction | Conditions | Outcome |

|---|---|---|---|

| 5-Methyl | Oxidation | KMnO₄, H₂O, Δ | 5-Carboxylic acid |

| Pyran C=C | Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Tetrahydrobenzopyran |

Ring-Opening and Rearrangements

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- is C₁₃H₁₆O₂. Its structure features a benzopyran core, which is significant for its biological activity and potential applications in pharmaceuticals.

Medicinal Applications

1. Antioxidant Activity

Research indicates that derivatives of benzopyran compounds exhibit strong antioxidant properties. A study demonstrated that certain benzopyran derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Case Study:

In a study published in the journal Molecules, various 2-substituted benzopyran derivatives were synthesized and evaluated for their antioxidant activities. The results showed that these compounds significantly reduced oxidative stress markers in cell cultures .

2. Anti-inflammatory Effects

Another application of 2H-1-Benzopyran derivatives is their potential anti-inflammatory effects. These compounds have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in vitro.

Case Study:

A comprehensive study assessed the anti-inflammatory properties of benzopyran derivatives in animal models of inflammation. The findings revealed a marked reduction in inflammation markers following treatment with these compounds .

Material Science Applications

1. Polymer Chemistry

Benzopyran derivatives are also explored for their utility in polymer chemistry due to their ability to act as stabilizers or modifiers for various materials.

Data Table: Applications in Polymer Chemistry

| Application Area | Compound Type | Benefits |

|---|---|---|

| Stabilizers | Benzopyran-based polymers | Enhanced thermal stability |

| UV Absorbers | UV-stabilized coatings | Protection against UV degradation |

| Antioxidants | Additives in plastics | Improved longevity and performance |

Environmental Applications

1. Air Quality Improvement

Research has indicated that certain benzopyran compounds can be utilized in air purification systems due to their ability to absorb volatile organic compounds (VOCs) from indoor environments.

Case Study:

A project evaluated the effectiveness of benzopyran-based materials in reducing indoor air pollution levels. The results showed a significant decrease in VOC concentrations when these materials were used in air filtration systems .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups can influence its binding affinity and selectivity for certain enzymes or receptors. For example, it may inhibit or activate enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 7-Methoxy-2,2,5-trimethyl-2H-1-benzopyran

- Synonyms: 7-Methoxy-2,2,5-trimethylchromene; 2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- .

- CAS Number : 70442-00-1 .

- Molecular Formula : C₁₃H₁₆O₂ .

- Molecular Weight : 204.27 g/mol .

Structural Features :

This benzopyran derivative features a chromene backbone with substituents at positions 2, 2, 5 (methyl groups) and 7 (methoxy group). The 2,2-dimethyl substitution stabilizes the pyran ring, while the 7-methoxy group enhances electronic delocalization .

Physicochemical Properties :

- XLogP3 : 4.5 (indicative of moderate lipophilicity) .

- Polar Surface Area : 18.5 Ų .

- Boiling Point: Not explicitly reported, but analogs with similar structures (e.g., 7-methoxy-2,2-dimethylchromene) boil at 68°C under reduced pressure (0.1 mmHg) .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares 7-methoxy-2,2,5-trimethyl-2H-1-benzopyran with structurally related benzopyran derivatives:

Key Observations :

- Substituent Effects: The 5-methyl group in the target compound increases molecular weight and lipophilicity compared to 7-methoxy-2,2-dimethylchromene . Propoxy or ethoxy substitutions (e.g., 120623-22-5, 65383-73-5) enhance hydrophobicity (higher XLogP3) but may reduce metabolic stability .

Biological Activity

2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- is a member of the benzopyran family, which includes various compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in fields such as oncology, inflammation, and antimicrobial resistance. The following sections summarize key findings regarding its biological activity, supported by relevant data and case studies.

Anticancer Activity

Research indicates that derivatives of benzopyran exhibit significant anticancer properties. For instance:

- Mechanism of Action : Benzopyran derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. They can inhibit cell proliferation and promote cell cycle arrest.

- Case Study : A study demonstrated that 7-methoxy-2H-chromene derivatives exhibited potent cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound was effective in reducing tumor growth in vivo models.

Anti-inflammatory Activity

Benzopyran compounds are recognized for their anti-inflammatory effects:

- Cytokine Inhibition : Compounds like 7-methoxy-2H-chromene have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α.

- Clinical Relevance : A review highlighted that chromene derivatives act as selective COX-2 inhibitors, showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Antimicrobial Activity

The antimicrobial properties of 2H-1-benzopyran derivatives are notable:

- Broad Spectrum Activity : Studies have shown that benzopyran derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is attributed to the ability of these compounds to interfere with bacterial DNA gyrase and inhibit essential cellular processes .

Data Summary

| Biological Activity | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Effective against breast and lung cancer cell lines |

| Anti-inflammatory | Inhibits TNF-α production | Comparable efficacy to NSAIDs |

| Antimicrobial | Inhibits DNA gyrase | Active against S. aureus, E. coli |

Research Findings

- Anticancer Studies : A systematic review identified several benzopyran derivatives with promising anticancer activities. For instance, a specific derivative was found to inhibit tumor growth in xenograft models.

- Anti-inflammatory Mechanisms : Research has shown that the substitution pattern on the benzopyran ring significantly affects its ability to inhibit COX enzymes and cytokine production.

- Antimicrobial Efficacy : A recent study evaluated various benzopyran derivatives for their antimicrobial properties, revealing that certain modifications enhance activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-methoxy-2,2,5-trimethyl-2H-1-benzopyran derivatives?

- Answer: A DBU-catalyzed reaction between salicylaldehydes and allenic ketones/esters has been demonstrated to synthesize functionalized 2H-1-benzopyrans. For example, ethyl 2-methylbuta-2,3-dienoate reacts with substituted salicylaldehydes under Lewis base catalysis to yield products with good stereoselectivity. Optimization studies show solvent polarity significantly impacts reaction efficiency (e.g., THF vs. dichloromethane) . Advanced intermediates can be brominated using n-bromosuccinimide (NBS) and AIBN in carbon tetrachloride, followed by recrystallization for purification .

Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

- Answer: X-ray crystallography is critical for resolving structural ambiguities. For example, the antiperiplanar conformation of the methoxy group relative to the chromene ring was confirmed via X-ray analysis of a related compound (anti-3h) . Additionally, 2D NOESY NMR can identify spatial proximity of protons (e.g., confirming Z/E isomerism in derivatives) .

Q. What analytical techniques are recommended for characterizing 7-methoxy-2,2,5-trimethyl-2H-1-benzopyran?

- Answer:

- Mass spectrometry (MS): High-resolution MS (HRMS) provides exact mass data (e.g., molecular ion peaks for C12H14O2 derivatives).

- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR distinguish methoxy, methyl, and chromene protons. Coupling constants in <sup>1</sup>H NMR help confirm substituent positions .

- Chromatography: HPLC or GC-MS (using NIST reference data) validates purity and identifies degradation products .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in benzopyran derivatives?

- Answer: Substituent positioning is sensitive to catalyst choice and solvent. For instance, DBU promotes nucleophilic attack at the α-position of allenic esters, while stronger bases like K2CO3 may shift reactivity. Solvent polarity (e.g., THF vs. DCM) also modulates steric effects, as shown in competing pathways for methyl vs. ethyl ester substrates . Contradictory results in yield between catalysts (e.g., DBU vs. DABCO) suggest mechanistic studies (kinetic vs. thermodynamic control) are necessary .

Q. What strategies mitigate decomposition or side reactions during functionalization (e.g., bromination or oxidation)?

- Answer:

- Temperature control: Bromination with NBS requires reflux in CCl4 but must avoid overheating to prevent radical chain termination .

- Stabilizing agents: AIBN initiates controlled radical reactions, minimizing polybromination .

- Inert atmosphere: Argon/N2 prevents oxidation of sensitive methoxy or methyl groups .

Q. How can computational modeling predict the bioactivity of 7-methoxy-2,2,5-trimethyl-2H-1-benzopyran?

- Answer: In silico approaches include:

- Docking studies: Compare the compound’s structure to known bioactive benzopyrans (e.g., coumarin derivatives with anticoagulant or antioxidant activity).

- QSAR models: Correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups) with activity trends observed in analogues like daidzein or genistein .

- MD simulations: Assess stability of the chromene ring in biological membranes .

Q. What are the ecological implications of synthesizing and disposing of this compound?

- Answer:

- Waste disposal: Follow protocols for aromatic ethers—neutralize acidic/basic byproducts before incineration .

- Green synthesis: Microwave-assisted methods reduce solvent use and energy (e.g., nanoparticle dyes with 25–57 nm particle sizes achieved via microwave irradiation) .

- Ecotoxicology: Limited data exist, but structural analogs (e.g., coumarins) show low bioaccumulation potential. Testing via Daphnia magna assays is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.